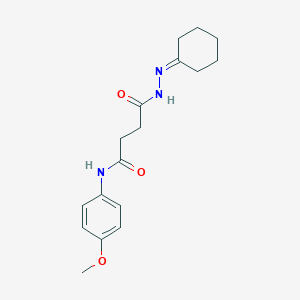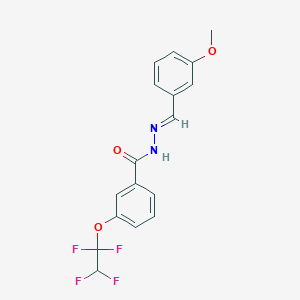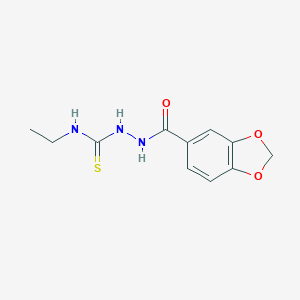![molecular formula C11H12O2 B494543 2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one CAS No. 3470-51-7](/img/structure/B494543.png)
2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one” is a chemical compound with the CAS Number: 3470-51-7. It has a molecular weight of 176.22 and its molecular formula is C11H12O2 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O2/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,12H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The compound is an off-white solid . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Chemical Properties
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones
The compound is related to 6H-Benzo[c]chromen-6-ones, which are core structures of secondary metabolites with pharmacological importance. Due to their limited natural quantities, synthetic procedures are necessary. The literature review by Mazimba (2016) discusses various synthetic protocols such as Suzuki coupling reactions, lactonization, and cyclization processes for these compounds, highlighting their importance in drug development and chemical synthesis (Mazimba, 2016).
Pharmacological Applications
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), which share a phenolic structure with the query compound, exhibit significant biological properties, including antioxidant activity. The review by Razzaghi-Asl et al. (2013) focuses on the structure-activity relationships (SARs) of HCAs, providing insights into how modifications of the aromatic ring and carboxylic function affect their antioxidant activity. This research is crucial for understanding the potential therapeutic applications of structurally similar compounds (Razzaghi-Asl et al., 2013).
Biological Significance and Mechanisms
Baicalein in Hepatocellular Carcinoma
Baicalein, a flavonoid compound with a structure related to the query compound, has shown anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. The review by Bie et al. (2017) summarizes the anti-cancer effects of baicalein on hepatocellular carcinoma (HCC) and the underlying molecular mechanisms, highlighting the compound's potential as a novel anticancer drug (Bie et al., 2017).
Chemical Reactions and Mechanisms
Selective Functionalisation of Saturated C-H Bonds
The ability to selectively functionalize saturated C-H bonds is crucial in organic synthesis. The critical review by Che et al. (2011) discusses metalloporphyrin-catalysed reactions, including hydroxylation, amination, and carbenoid insertion, which are relevant for compounds like 2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one. This work emphasizes the importance of such reactions in the synthesis of carbo- and heterocyclic compounds, including natural products (Che et al., 2011).
Eigenschaften
IUPAC Name |
2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,12H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJOJCDTXCOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211444 |
Source


|
| Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3470-51-7 |
Source


|
| Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494464.png)
![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494471.png)
![2-[(Trifluoroacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B494473.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494475.png)

![6-(2-chloro-6-fluoro-phenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B494477.png)

![Isopropyl 5-[(4-chloroanilino)carbonyl]-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B494479.png)
![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B494480.png)
![Ethyl 2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B494481.png)
![2-fluoro-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B494482.png)
![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B494483.png)
